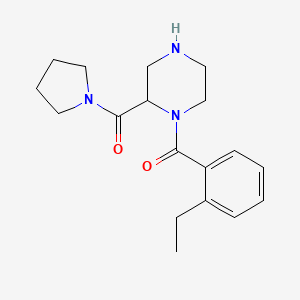
1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine, also known as EPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPP belongs to the class of piperazine derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine is not fully understood, but it is believed to act by modulating various signaling pathways in the body. 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This results in increased levels of acetylcholine in the brain, which is beneficial for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine has been shown to exhibit potent antioxidant and anti-inflammatory properties, which are beneficial for the treatment of various diseases. It has also been shown to possess antitumor activity and has been found to inhibit the growth of cancer cells in vitro. Additionally, 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine has been shown to have a protective effect on neuronal cells, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine is its high degree of purity, which makes it suitable for use in laboratory experiments. It is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine. One area of interest is the development of novel formulations that improve its solubility in water, making it easier to administer in vivo. Another area of interest is the investigation of its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its therapeutic potential.
合成法
The synthesis of 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine involves the reaction of 1-benzoyl-2-(1-pyrrolidinyl) piperazine and ethyl chloroformate in the presence of a base such as triethylamine. The reaction yields 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine as a white crystalline solid with a high degree of purity.
科学的研究の応用
1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(2-ethylbenzoyl)-2-(1-pyrrolidinylcarbonyl)piperazine has also been shown to possess antitumor activity, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
[1-(2-ethylbenzoyl)piperazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-2-14-7-3-4-8-15(14)17(22)21-12-9-19-13-16(21)18(23)20-10-5-6-11-20/h3-4,7-8,16,19H,2,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUVLTUJCJHDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)N2CCNCC2C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5481533.png)
![(3aS*,6aS*)-2-ethyl-5-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5481539.png)
![N-(2-hydroxy-4-nitrophenyl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5481551.png)
![4-(5-methylpyridin-2-yl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-4-ol](/img/structure/B5481554.png)
![N~4~-[4-(1-azepanylsulfonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5481567.png)
![methyl 2-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]benzoate](/img/structure/B5481579.png)
![4-{3-[2-(2-fluoro-4,5-dimethoxyphenyl)-1H-imidazol-1-yl]propyl}morpholine](/img/structure/B5481586.png)
![N-[2-(isopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5481594.png)
![N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5481607.png)
![4-[2-(4-hydroxy-2-quinolinyl)vinyl]benzoic acid](/img/structure/B5481615.png)
![1-[5-hydroxy-1-(3-isopropoxypropyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5481622.png)

![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-bromobenzoate](/img/structure/B5481631.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-(hydroxymethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B5481635.png)